Roscovitine
Overview
Description
Roscovitine, also known as Seliciclib or CYC202, is an experimental drug candidate in the family of pharmacological cyclin-dependent kinase (CDK) inhibitors . It preferentially inhibits multiple enzyme targets including CDK2, CDK7, and CDK9, which alter the growth phase or state within the cell cycle of treated cells .
Synthesis Analysis
The synthesis of Roscovitine has been investigated using various methods . The selectivity of Roscovitine was investigated using three different methods: testing on a wide panel of purified kinases, identifying Roscovitine-binding proteins from various tissue and cell types following their affinity chromatography purification on immobilized Roscovitine, and investigating the effects of Roscovitine on cells deprived of one of its targets, CDK2 .
Molecular Structure Analysis
Roscovitine is a trisubstituted purine derivative . It acts as a competitive analog of ATP . The molecular weight of Roscovitine is 354.45 g/mol .
Chemical Reactions Analysis
Roscovitine yields a well-developed, analytically useful signal due to its irreversible electrochemical oxidation in the alkaline range of pH . In acidic media, its oxidation process is apparently rather complex and corresponding voltammetric signals are less suitable for analytical purposes .
Physical And Chemical Properties Analysis
Roscovitine has a molecular weight of 354.45 g/mol . It is recommended to store Roscovitine in a cool place, keeping the container tightly closed in a dry and well-ventilated place .
Scientific Research Applications
Modulating Innate and Adaptive Immunity in Cystic Fibrosis
Roscovitine has been investigated for its potential therapeutic application in cystic fibrosis (CF), exhibiting properties that may contribute to the treatment of this condition. It can partially protect F508del-CFTR from degradation, increase membrane targeting of the TRPC6 ion channel, restore bactericidal activity in CF macrophages, induce apoptosis in neutrophils, inhibit eosinophil degranulation, and modify the Th17/Treg balance towards anti-inflammatory lymphocyte differentiation. Additionally, Roscovitine displays analgesic properties in animal models (Meijer et al., 2016).
Cancer Treatment through CDK Inhibition
Seliciclib (R-Roscovitine) inhibits CDKs, playing a critical role in cell cycle regulation. This compound has undergone clinical testing as an anticancer agent. The discovery and development of Seliciclib highlight the importance of targeting CDKs in cancer therapy, suggesting that optimization of therapeutic effects could be enhanced using systems biology approaches (Khalil et al., 2014).
Potential in Non-Oncology Applications
Research has also explored the use of Roscovitine and its analogs in non-oncology applications, including their effects on non-small cell lung cancer (NSCLC). The compound has been reviewed alongside other chemotherapy drugs and natural agents for its beneficial effects on various types of cancers, proposing its use alongside chemotherapy drugs in patients with advanced and/or refractory solid tumors (Huang et al., 2017).
Glaucoma Treatment through IOP Reduction and Neuroprotection
In the context of glaucoma treatment, novel kinase inhibitors, including the S-isomer of Roscovitine, have been identified to lower intraocular pressure (IOP) and provide neuroprotection. These findings suggest the paramount importance of combining drugs that offer both maximal IOP-lowering effects and neuroprotection to prevent glaucoma progression (Cholkar et al., 2015).
Influence on Reactive Oxygen Species (ROS)
Roscovitine has been implicated in studies concerning ROS, particularly in their role in metabolic and inflammatory signaling. ROS are crucial in both physiological and pathological conditions, affecting cellular metabolism and contributing to disease progression. Understanding the balance of ROS signaling and the specific roles of compounds like Roscovitine in modulating these processes is vital for developing targeted therapies for diseases characterized by oxidative stress (Forrester et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171928 | |
Record name | Seliciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seliciclib | |
CAS RN |
186692-46-6 | |
Record name | Roscovitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seliciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seliciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | roscovitine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Seliciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELICICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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